molecular formula C7H13N B12098465 Pyrrolidine, 1-propenyl-

Pyrrolidine, 1-propenyl-

Cat. No.: B12098465
M. Wt: 111.18 g/mol
InChI Key: KORJOGPPKPWOLT-GORDUTHDSA-N
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Description

(E)-1-(Prop-1-en-1-yl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Prop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with prop-1-en-1-yl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the pyrrolidine ring.

Industrial Production Methods

Industrial production of (E)-1-(Prop-1-en-1-yl)pyrrolidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Prop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Propyl-substituted pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(E)-1-(Prop-1-en-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(Prop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Prop-1-en-1-yl)pyrrolidine:

    1-(Prop-1-en-1-yl)pyrrolidine: Similar structure but different stereochemistry.

    N-Propylpyrrolidine: Lacks the double bond in the propyl group, leading to different chemical properties.

Uniqueness

(E)-1-(Prop-1-en-1-yl)pyrrolidine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. This configuration may impart distinct biological and chemical properties compared to its isomers and analogs.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-[(E)-prop-1-enyl]pyrrolidine

InChI

InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3/b5-2+

InChI Key

KORJOGPPKPWOLT-GORDUTHDSA-N

Isomeric SMILES

C/C=C/N1CCCC1

Canonical SMILES

CC=CN1CCCC1

Origin of Product

United States

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